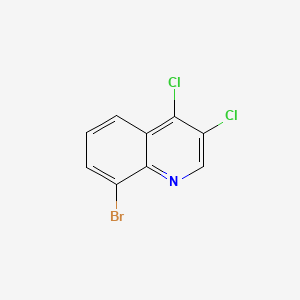![molecular formula C6HBrCl2N2O B599164 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine CAS No. 1363382-31-3](/img/structure/B599164.png)
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine
Descripción general
Descripción
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is a heterocyclic compound with a unique structure. It is a six-member ring consisting of two nitrogen atoms, two bromine atoms, and two chlorine atoms. It has a molecular formula of C6HBrCl2N2O and a molecular weight of 267.89 g/mol .
Synthesis Analysis
The synthesis of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine involves several steps, including the Gewald reaction, pyrimidone formation, bromination, and chlorination . The synthesis process is practical, robust, and scalable, starting from cheap bulk chemicals . The reaction conditions are optimized using a 3-level factorial design with reaction temperature, reaction time, and ammonium formate concentration as variables .Molecular Structure Analysis
The molecular structure of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine corresponds to its assigned structure as per the 1H-NMR Spectrum . It has a unique structure with a six-member ring consisting of two nitrogen atoms, two bromine atoms, and two chlorine atoms.Chemical Reactions Analysis
Pyrimidines, including 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Physical And Chemical Properties Analysis
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine has a molecular formula of C6HBrCl2N2O and a molecular weight of 267.89 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antifolate Activity : 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine derivatives have been explored as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These derivatives showed potential activity, with some variants exhibiting selectivity against specific enzymes (Rosowsky et al., 1997).
Synthesis Methods : Improved and scalable methods for synthesizing 6-bromo-2,4-dichlorofuro[3,2-D]pyrimidine from basic chemicals have been developed. These methods involve steps like Gewald reaction, pyrimidone formation, bromination, and chlorination (Bugge et al., 2014).
Chemical Reactivity : The reactivity and versatility of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine have been probed to generate highly functionalized pyrimidines. Divergent approaches involving reaction with different amine nucleophiles under controlled conditions have been reported (Vincetti et al., 2019).
Therapeutic Potential
Anticonvulsant and Antioxidant Activity : Certain pyrimidine analogs derived from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine exhibited promising anticonvulsant and antioxidant activities. Specific compounds demonstrated significant radical scavenging ability, highlighting their potential in medicinal chemistry (Mohana et al., 2013).
Antiviral Activity : Derivatives of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine showed inhibitory activity against various viruses, particularly retroviruses. Some derivatives exhibited marked antiretroviral activity comparable to reference drugs (Hocková et al., 2003).
Novel Synthesis Routes and Derivatives
Development of Azo Compounds : Novel azo compounds based on pyrimidine derivatives of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine were synthesized. These compounds showed potential for further chemical applications (Nikpour et al., 2012).
Antibacterial and Antinociceptive Effects : A series of substituted pyrimidines derived from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine were synthesized and evaluated for antibacterial and antinociceptive effects. Some derivatives showed significant activity against E. coli and demonstrated notable antinociceptive responses (Waheed et al., 2008).
Antitumor Activity : Derivatives synthesized from 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine showed enhanced inhibitory activity against tumor cells, indicating their potential application in cancer research (Gangjee et al., 2004).
Analytical Methods
- Spectrophotometric Estimation : A UV-VIS spectroscopic method was developed for the estimation of a potent pyrimidine derivative of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, demonstrating its applicability in analytical chemistry (Chaudhary et al., 2014).
Safety And Hazards
While specific safety and hazard information for 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is not available in the search results, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The thienopyrimidine scaffold, which includes 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine, is frequently used in medicinal chemistry, e.g., in antimicrobial or antifungal agents, for treatment of viral infections, treatment of bone diseases including osteoporosis, as adenosine A2A receptor antagonists for Parkinson’s disease, as antiHIV agents, as immunosuppressive agents, and as anticancer agents . The extensive use of the thienopyrimidine core is due to its favorable biopharmaceutical profile and its structural similarity to purines .
Propiedades
IUPAC Name |
6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2O/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXSACUCEHQZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273077 | |
| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine | |
CAS RN |
1363382-31-3 | |
| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



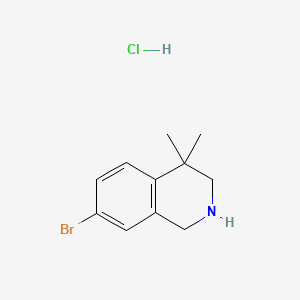
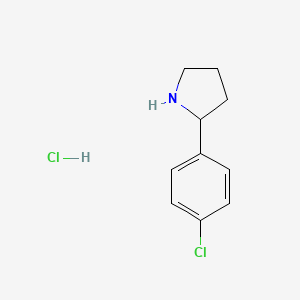
![(R)-2-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine hydrochloride](/img/structure/B599085.png)
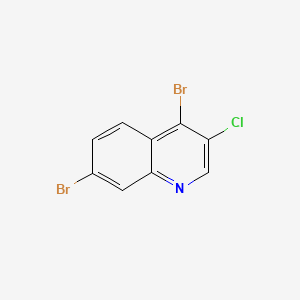
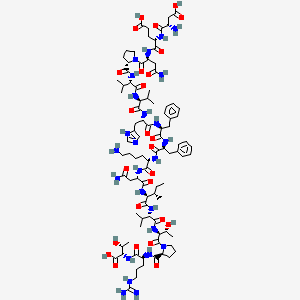
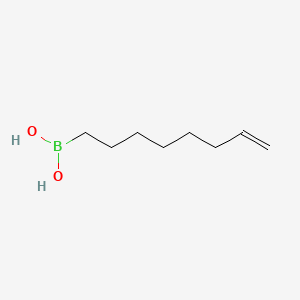
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
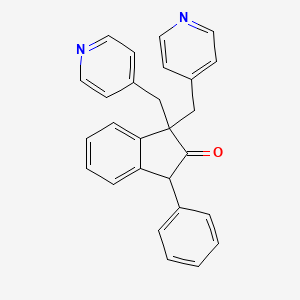




![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)
